Pimasertib - 1236699-92-5

Pimasertib

Catalog Number: EVT-288172
CAS Number: 1236699-92-5
Molecular Formula: C15H15FIN3O3
Molecular Weight: 431.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pimasertib, also known as AS-703026 or MSC1936369B, is a potent and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , ] Pimasertib is an orally bioavailable small molecule that has demonstrated anti-tumor activity in various preclinical cancer models, primarily those harboring activating mutations in the RAS/RAF/MEK/ERK pathway. [, , , , , , , , , ] It functions by binding to an allosteric site on MEK1/2, distinct from the ATP-binding site, leading to the inhibition of downstream signaling. [, ]

Idelalisib

Relevance: Idelalisib demonstrates strong synergy with pimasertib in preclinical models of mature B-cell lymphomas, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL). [, , ]. This synergistic effect stems from the combined inhibition of the MAPK and PI3K pathways, leading to enhanced antitumor activity and increased apoptosis in these lymphoma models. [, ].

Ibrutinib

Relevance: Ibrutinib exhibits potent synergy with pimasertib across various lymphoma models, particularly in ABC-DLBCL. [, , ]. This synergistic interaction arises from the simultaneous targeting of the MAPK and B-cell receptor signaling pathways, resulting in enhanced antitumor activity and a significant reduction in tumor volume compared to single-agent treatments. [, ].

Venetoclax

Relevance: Combining venetoclax with pimasertib demonstrates synergistic effects in cell lines derived from ABC-DLBCL and MCL. []. The combination leads to enhanced antitumor activity by simultaneously targeting the MAPK pathway and promoting apoptosis through BCL-2 inhibition.

OTX-015 (MK-8628)

Relevance: OTX-015 displays synergistic activity with pimasertib in ABC-DLBCL and MCL cell lines. [, ]. This synergy stems from the combined targeting of MYC-driven transcriptional programs by OTX-015 and the inhibition of the MAPK pathway by pimasertib, resulting in enhanced antitumor activity.

Selinexor

Relevance: Selinexor demonstrates synergistic activity with pimasertib in ABC-DLBCL, CLL, and MCL cell lines. [, ]. This synergy likely arises from the combination of disrupting nuclear export processes by selinexor and inhibiting the MAPK pathway by pimasertib, leading to enhanced antitumor effects.

Gemcitabine

Relevance: Sequential combination of pimasertib with gemcitabine demonstrated synergistic antiproliferative effects and increased apoptosis in human pancreatic cancer cells. [, , , ]. This synergistic effect is mediated through pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1) protein levels, a key enzyme involved in DNA synthesis and a known factor in gemcitabine resistance. [, ].

TH-302

Relevance: Combining pimasertib with TH-302 demonstrated schedule-dependent efficacy in pancreatic and biliary tract tumor models. []. The greatest combination efficacy was observed when pimasertib was administered before TH-302, indicating a potential synergy between suppressing the MAPK pathway and exploiting tumor hypoxia for enhanced antitumor effects. [].

Olaparib

Relevance: Combining pimasertib with olaparib demonstrated enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergy arises from pimasertib's ability to downregulate BRCA2 protein expression, impairing homologous recombination repair, and increasing sensitivity to PARP inhibition. [].

Evofosfamide

Relevance: Combining pimasertib with evofosfamide resulted in enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergistic effect stems from pimasertib's downregulation of BRCA2 expression under hypoxic conditions, combined with evofosfamide's selective toxicity towards hypoxic cells. []. The combination also showed increased antitumor activity in a BRCA wild-type pancreatic cancer xenograft model. [].

Entinostat

Relevance: Entinostat enhances the efficacy of pimasertib in aggressive breast cancer models. []. This synergistic effect is attributed to entinostat's ability to induce Noxa expression, a pro-apoptotic protein that targets and degrades Mcl-1, thereby enhancing the apoptotic effects of pimasertib. [].

SAR245409

Relevance: Combining pimasertib with SAR245409 showed promising antitumor activity in preclinical models, including patient-derived xenografts, across various cancer types. [, , , , ]. This synergy is attributed to simultaneous inhibition of the MAPK and PI3K pathways, leading to enhanced tumor growth inhibition and increased apoptosis. [, ]. The combination showed particular promise in low-grade serous ovarian cancer, where both pathways are frequently activated. [, ].

Sorafenib

Relevance: Sorafenib, in combination with pimasertib, demonstrated a synergistic effect in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergy is attributed to the blockade of both MAPK- and AKT-dependent signaling pathways. [].

Regorafenib

Relevance: Regorafenib, in combination with pimasertib, demonstrated synergistic effects in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergistic interaction is attributed to the combined blockade of multiple signaling pathways, including MAPK- and AKT-dependent pathways. [].

BGB-3111

Relevance: BGB-3111 demonstrated synergistic antitumor activity when combined with pimasertib in various lymphoma cell lines, including ABC-DLBCL, CLL, and MCL. []. This synergistic interaction stems from the dual targeting of the MAPK pathway and B-cell receptor signaling, leading to improved antitumor activity and increased apoptosis compared to single-agent treatments.

PD173074

Relevance: Combining PD173074 with pimasertib enhanced the antiproliferative effect of OTX015, a BET inhibitor, in MCL cell lines. []. This synergy is potentially linked to counteracting the upregulation of FGFR3, which might contribute to adaptive resistance to OTX015. [].

Trametinib

Relevance: Trametinib, along with other MEK inhibitors, has shown activity against low-grade serous ovarian cancer (LGSC). [] The response to trametinib varies depending on the specific mutations present in LGSC cells. [] This highlights the heterogeneity of LGSC and emphasizes the need for personalized treatment approaches based on individual tumor profiles.

Binimetinib

Relevance: Binimetinib, along with other MEK inhibitors, has shown activity against LGSC. [] The response to binimetinib can vary depending on the specific mutations present in LGSC cells, emphasizing the heterogeneity of the disease. [] This suggests the need for personalized treatment strategies based on individual tumor molecular profiles.

Selumetinib (AZD6244)

Relevance: Selumetinib, while showing activity in preclinical models, failed to demonstrate significant efficacy as a single agent in clinical trials for triple-negative breast cancer (TNBC). [] This failure is attributed to intrinsic resistance mechanisms, highlighting the need for combination therapies or alternative strategies to overcome resistance.

Dabrafenib

Relevance: Dabrafenib is effective in BRAF-mutant melanoma, but other cancers, including LGSC, may exhibit varied sensitivity. [] LGSC cell lines with KRAS or NRAS mutations alongside BRAF mutations did not respond to dabrafenib, indicating that the presence of multiple mutations can influence treatment response. []

Tovorafenib

Relevance: While tovorafenib demonstrated efficacy against a BRAF fusion melanoma model, it showed limited activity against models with NF1-LOF mutations, suggesting its effectiveness may depend on the specific MAPK pathway alteration driving the tumor. [] Interestingly, combining tovorafenib with pimasertib demonstrated synergy in a NF1-LOF model, suggesting a potential for vertical pathway inhibition in this context. []

Source and Classification

Pimasertib, chemically known as 3-((2-fluoro-4-iodophenyl)amino)-N-((5,14-dioxo-1,4-dioxa-9,10-dithiacyclotetradecan-2-yl)methyl)isonicotinamide, is classified as a small molecule drug. It is recognized as an orphan drug in the United States due to its application in rare diseases . The compound is synthesized from various starting materials and has undergone extensive pharmacokinetic studies to assess its bioavailability and metabolic profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of pimasertib involves several key steps:

  1. Starting Materials: The synthesis begins with 4,4′-dithiodibutyric acid and a diol-containing derivative of pimasertib.
  2. Esterification Reaction: An esterification reaction is performed under nitrogen atmosphere using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine as catalysts .
  3. Purification: The product is purified using liquid chromatography techniques, achieving a purity level exceeding 99% .

The detailed reaction conditions include stirring at room temperature for an extended period (typically overnight), followed by washing and drying steps to isolate the final product.

Molecular Structure Analysis

Structure and Data

Pimasertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C15H15FIN3O3C_{15}H_{15}FIN_{3}O_{3}, with a molecular weight of approximately 367.19 g/mol. The InChIKey for pimasertib is VIUAUNHCRHHYNE-JTQLQIEISA-N, which can be used for database searches related to chemical properties and interactions .

The structural representation includes:

  • A fluorinated aromatic ring
  • A dithiacyclotetradecane moiety
  • An isonicotinamide group
Chemical Reactions Analysis

Reactions and Technical Details

Pimasertib primarily undergoes metabolic transformations in the body, which include oxidation and conjugation reactions facilitated by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites that are pharmacologically inactive or less active than the parent compound. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to identify these metabolites in biological samples .

In vitro studies have demonstrated that pimasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies, indicating its potential role in multi-drug regimens .

Mechanism of Action

Process and Data

Pimasertib exerts its therapeutic effects by specifically inhibiting MEK1/2 activity within the MAPK signaling pathway. This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival. As a result, pimasertib induces apoptosis in cancer cells by:

  • Reducing phosphorylation of extracellular signal-regulated kinases
  • Altering gene expression patterns associated with cell cycle regulation
  • Enhancing sensitivity to other anticancer agents like gemcitabine .

Data from clinical trials indicate that pimasertib can significantly improve treatment outcomes when combined with other therapies, particularly in resistant cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pimasertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH conditions.
  • Melting Point: Specific thermal properties have yet to be fully characterized but are essential for formulation development.

These properties are crucial for the formulation of pimasertib into dosage forms suitable for clinical use.

Applications

Scientific Uses

Pimasertib has been extensively studied for its applications in oncology, particularly:

  • Cancer Therapy: It is being investigated as a monotherapy or in combination with other agents for treating melanoma, pancreatic cancer, and potentially other malignancies characterized by aberrant MAPK signaling.
  • Research Tool: Pimasertib serves as a valuable tool for studying MEK signaling pathways in cellular models, helping researchers understand the role of this pathway in cancer biology.

Ongoing clinical trials continue to explore its efficacy across various cancer types, aiming to establish optimal dosing regimens and combination strategies to enhance therapeutic outcomes .

Properties

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.